Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate
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Overview
Description
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate is an organic compound that features a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to an ethyl ester and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate typically involves the introduction of the fluorosulfonyloxy group to a phenyl ring, followed by esterification and methylation. One common method involves the reaction of 4-hydroxybenzenesulfonyl fluoride with ethyl 2-bromo-2-methylpropanoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted phenyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanol.
Hydrolysis: 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoic acid.
Scientific Research Applications
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Materials Science: The compound may be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorosulfonyloxy group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-sulfonyloxyphenyl)-2-methylpropanoate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Ethyl 2-(4-fluorophenyl)-2-methylpropanoate: Lacks the sulfonyloxy group, which may reduce its potential as an enzyme inhibitor.
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate: Contains a hydroxyl group instead of a fluorosulfonyloxy group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in the presence of both the fluorosulfonyloxy group and the ethyl ester, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO5S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18-19(13,15)16/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJFYQICVLATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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